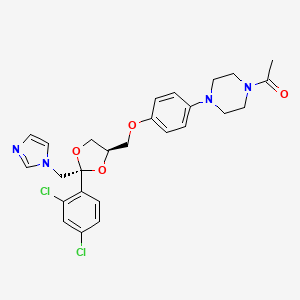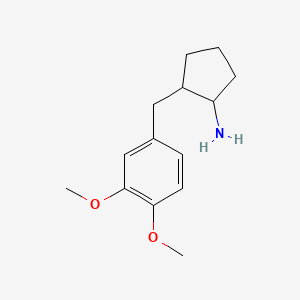
Epithienamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epithienamycin A is a member of carbapenems.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Efficient syntheses of Epithienamycin A and its derivatives, like N-acetyl thienamycin, are critical in the pharmaceutical field for the development of carbapenem antibiotics. These syntheses involve catalytic asymmetric reactions to establish multiple stereocenters in a single step, crucial for creating a variety of carbapenem antibiotics with specific stereochemical configurations. This method serves as a template for synthesizing cis or trans carbapenems independently controlling the stereocenter at C-8, which is vital for their antibacterial activity and pharmacokinetic properties (Bodner, Phelan, & Townsend, 2009).
Role in Antiepileptogenic Treatments
While not directly related to Epithienamycin A, research into a broad range of potential therapies for preventing epilepsy development, including those targeting the mammalian target of rapamycin (mTOR) pathway, sheds light on the complex interplay between various molecular targets in disease modification. This research underscores the importance of exploring diverse biochemical pathways, which may include those affected by Epithienamycin A or its derivatives, in developing antiepileptogenic treatments (Kaminski, Rogawski, & Klitgaard, 2014).
Enhancing CAR-T Cell Efficacy
In cancer research, particularly in the study of acute myeloid leukemia (AML), modulating signaling pathways such as mTORC1 and mTORC2 has shown promise in enhancing the efficacy of Chimeric antigen receptor (CAR) T-cell therapies. Epithienamycin A, through its potential effects on these pathways, could play a role in improving CAR-T cell infiltration and the elimination of AML cells in bone marrow, thereby enhancing the therapeutic outcomes of CAR-T treatments (Nian et al., 2021).
Implications in PKD Progression
The study of rapamycin, a compound related to the pharmacological pathways influenced by Epithienamycin A, in polycystic kidney disease (PKD) models highlights the potential of targeting proliferative pathways in treating cystic diseases. By inhibiting mTOR signaling, rapamycin significantly reduced kidney enlargement and cystogenesis, suggesting that similar compounds like Epithienamycin A could have therapeutic applications in diseases characterized by abnormal cell proliferation (Tao et al., 2004).
properties
Molecular Formula |
C13H18N2O5S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1 |
InChI Key |
VUDXUIMGYZQRKK-IONOHQLYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



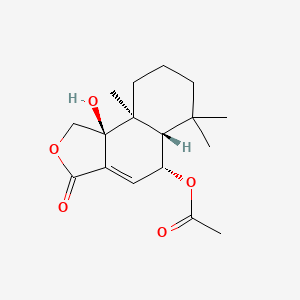
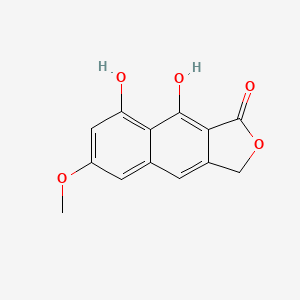
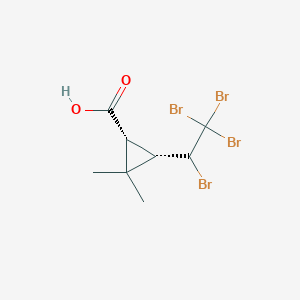
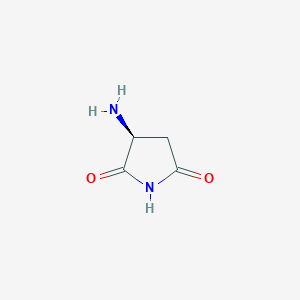
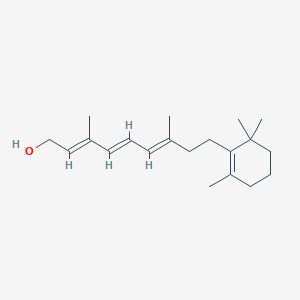
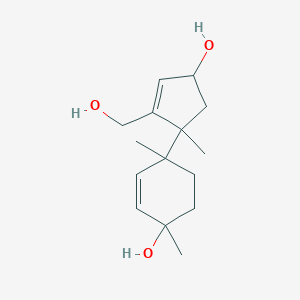
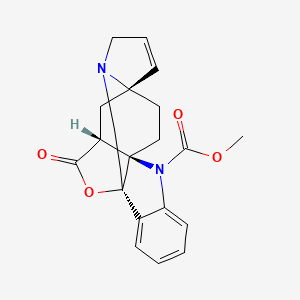
![[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)
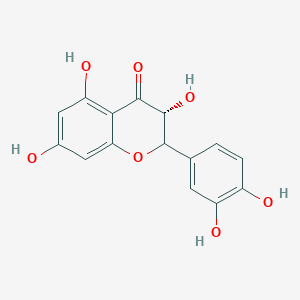

![[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1253986.png)
![[(1R,2S,3R,5R,6S,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B1253987.png)
